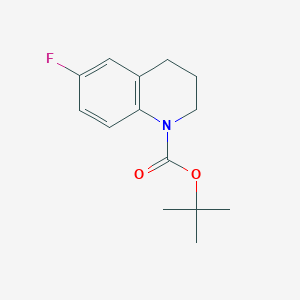

tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C14H18FNO2 |

|---|---|

Molecular Weight |

251.30 g/mol |

IUPAC Name |

tert-butyl 6-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

PJQAIRWPBWDUHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

Formation of the quinoline core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an aryl aldehyde in the presence of a base.

Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

Formation of the tert-butyl ester: The carboxylic acid group can be esterified using tert-butyl alcohol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the dihydroquinoline core is oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline core back to the dihydroquinoline form.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules, particularly in the development of novel quinoline derivatives. The presence of the tert-butyl ester group enhances the solubility and stability of intermediates in synthetic pathways.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies indicate that it may inhibit specific enzymes or receptors involved in various biological pathways. For instance, its fluorine atom is known to enhance binding affinity to molecular targets, which can be crucial for therapeutic efficacy.

Medicine

The compound is being investigated for its potential role in drug development. Its structural characteristics suggest it may interact with specific enzymes or receptors implicated in disease processes, making it a candidate for targeting conditions such as cancer and infectious diseases. Case studies have demonstrated its effectiveness in preliminary assays against cancer cell lines.

Industry

In industrial applications, this compound is explored for the development of new materials and chemical processes. Its unique structure allows for modifications that can lead to improved performance in various applications, including agrochemicals and specialty chemicals.

Case Studies

Several case studies have been conducted to investigate the efficacy of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Research indicated that derivatives of this compound showed promising results against bacterial strains, pointing towards its application in developing new antibiotics.

- Enzyme Inhibition : Studies focused on its ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression have shown encouraging results.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The dihydroquinoline core can interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Halogenated Derivatives

- tert-Butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h): Substituents: Chlorine at 6-position, fluorine at 3-position, and a 4-oxo group. Properties: Higher melting point (101–105°C) due to increased polarity from the oxo group. The chlorine atom enhances electrophilic reactivity compared to fluorine, enabling nucleophilic substitution reactions . Synthesis: Prepared via Ru(II)-catalyzed asymmetric transfer hydrogenation (ATH) with 67% yield .

- tert-Butyl 6-iodo-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2j): Substituents: Iodine at 6-position, fluorine at 3-position. Properties: Higher molecular weight (392.0153 g/mol) and melting point (113–117°C). The iodine atom facilitates cross-coupling reactions (e.g., Sonogashira) due to its role as a leaving group .

Electron-Withdrawing Groups

- tert-Butyl 6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate: Substituents: Trifluoromethyl (CF₃) at 6-position. Properties: Strong electron-withdrawing effect increases metabolic stability but reduces solubility (logP = 3.45). Molecular weight: 301.3 g/mol .

- tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate: Substituents: Nitro group at 6-position. Reactivity: Nitro groups enable reduction to amines but introduce sensitivity to light and heat .

Electron-Donating Groups

- tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate: Substituents: Methoxy group at 6-position. Properties: Improved solubility (logP = 2.88) due to the methoxy group’s electron-donating nature. Used in opioid receptor studies .

Structural Modifications on the Dihydroquinoline Core

Chiral Centers and Stereochemistry

- tert-Butyl (3R,4S)-3-fluoro-4-hydroxy-6-(phenylethynyl)-3,4-dihydroquinoline-1(2H)-carboxylate (4): Features: Chiral centers at 3R and 4S positions, ethynyl group at 6-position. Synthesis: Prepared via Sonogashira coupling (94% yield). High enantiomeric excess (ee = 92%) achieved using (R,R)-A catalyst .

- tert-Butyl (3R,4S)-3-fluoro-4-hydroxy-6,7-dimethoxy-3,4-dihydroquinoline-1(2H)-carboxylate (3e): Features: Dimethoxy groups at 6 and 7 positions. Applications: Improved binding affinity to μ-opioid receptors (MOR) due to enhanced hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Feature |

|---|---|---|---|---|

| 6-Fluoro derivative (target compound) | 263.3 | N/A | 2.98 | Balanced solubility/reactivity |

| 6-Chloro derivative (2h) | 296.7 | 101–105 | 3.20 | High polarity from oxo group |

| 6-Trifluoromethyl derivative | 301.3 | N/A | 3.45 | Enhanced metabolic stability |

| 6-Methoxy derivative | 263.3 | N/A | 2.88 | Improved water solubility |

Biological Activity

Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula : C14H18FNO2

- Molar Mass : 251.3 g/mol

- Density : 1.148 g/cm³ (predicted)

- Boiling Point : 105-108 °C (at 0.4 Torr)

- pKa : 0.95 (predicted)

These properties indicate that this compound is a stable compound with a relatively low boiling point, making it suitable for various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the fluorine atom enhances the compound's binding affinity to various enzymes and receptors, potentially leading to the modulation of critical biological pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate activity |

| Bacillus cereus | Moderate activity |

| Pseudomonas aeruginosa | Low activity |

These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents.

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer properties. Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of topoisomerases

- Modulation of signaling pathways related to cell survival

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against E. coli and Bacillus cereus, supporting its potential as an antibacterial agent . -

Anticancer Activity Assessment :

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis via mitochondrial pathways . The compound's structural features play a crucial role in enhancing its cytotoxicity against cancer cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Tert-butyl 7-bromo-3,4-dihydroquinoline | Antimicrobial and anticancer | Contains bromine substituent |

| Tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline | Antimicrobial and enzyme inhibitor | Enhanced binding due to bromo and fluoro groups |

The presence of both bromine and fluorine in certain analogs contributes to their enhanced reactivity and biological activity compared to compounds with only one type of substituent.

Q & A

Q. What are the standard synthetic routes for tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Cyclization : Condensation of fluorinated aniline derivatives with aldehydes to form the dihydroquinoline core .

- Esterification : Introduction of the tert-butyl group via acid-catalyzed reactions with tert-butyl alcohol .

- Functionalization : Fluorine incorporation via electrophilic substitution or late-stage fluorination using agents like Selectfluor® . Key conditions include polar aprotic solvents (e.g., DMF), reflux temperatures (80–120°C), and catalysts such as p-toluenesulfonic acid (PTSA) .

Q. How is the compound characterized structurally?

Spectroscopic methods are employed:

Q. What are the common reactivity patterns of this compound?

The tert-butyl ester and fluorine substituent dictate reactivity:

- Ester Hydrolysis : Under acidic (HCl/EtOH) or basic (NaOH/THF) conditions to yield carboxylic acid derivatives .

- Electrophilic Substitution : Fluorine directs incoming electrophiles to meta/para positions on the aromatic ring .

- Reduction : Catalytic hydrogenation (H, Pd/C) reduces the dihydroquinoline ring to tetrahydroquinoline .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic parameter tuning is critical:

- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while dichloromethane aids in purification .

- Catalyst Screening : Lewis acids (e.g., ZnCl) improve cyclization efficiency by 15–20% .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .

Q. What mechanisms explain the biological activity of fluoroquinoline derivatives?

The fluorine atom enhances:

- Lipophilicity : Increases membrane permeability, critical for antimicrobial activity .

- Enzyme Inhibition : Fluorine’s electronegativity disrupts ATP-binding pockets in kinases (e.g., EGFR) .

- Metabolic Stability : Resistance to oxidative degradation in vivo compared to nitro or methoxy analogs . In vitro assays (e.g., MIC for bacteria, IC for cancer cells) validate these effects .

Q. How should researchers resolve contradictions in reported biological data?

Strategies include:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm activity thresholds .

- Structural Analog Comparison : Test derivatives (Table 1) to isolate fluorine-specific effects .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to reconcile divergent results .

Methodological Notes

- Contradiction Analysis : When synthetic yields vary, cross-reference solvent polarity and catalyst loading (e.g., PTSA vs. ZnCl) .

- Biological Assays : Use fluorometric assays (e.g., Alamar Blue) for consistency in activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.